2-Ethoxy-2-(tetrahydro-2h-pyran-3-yl)ethan-1-amine
Description
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine (CAS: 1462917-14-1) is a secondary amine featuring a tetrahydropyran (THP) ring and an ethoxy group attached to a central ethanamine backbone. The THP moiety imparts conformational rigidity and moderate lipophilicity, while the ethoxy group contributes to electronic modulation. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, though its specific applications remain understudied in publicly available literature .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-ethoxy-2-(oxan-3-yl)ethanamine |
InChI |
InChI=1S/C9H19NO2/c1-2-12-9(6-10)8-4-3-5-11-7-8/h8-9H,2-7,10H2,1H3 |
InChI Key |
IXLWRQKYPVMBMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1CCCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine typically involves the reaction of tetrahydropyran derivatives with ethoxy and ethanamine groups. One common method includes the use of tetrahydropyran-2-ol as a starting material, which undergoes etherification with ethyl iodide to form the ethoxy derivative. This intermediate is then subjected to amination reactions to introduce the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The ethoxy and ethanamine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its use, whether in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Structural and Electronic Differences
- Tetrahydro-2H-pyran vs. Oxolan (THF):
The six-membered THP ring in the target compound offers greater conformational flexibility and slightly higher lipophilicity compared to the five-membered oxolan (THF) analog. This may enhance membrane permeability in biological systems . - Thiophen-3-yl vs. THP:
The thiophene-containing analog replaces oxygen with sulfur, introducing aromaticity and increased polarizability. This substitution could improve binding to sulfur-interacting biological targets (e.g., metalloenzymes) but may reduce metabolic stability . - Cyclohexyl vs. THP: The cyclohexyl group in 2-cyclohexyl-2-ethoxyethan-1-amine is purely aliphatic, lacking the oxygen atom present in THP.
Commercial and Research Relevance
- Discontinued oxolan derivatives (e.g., 2-ethoxy-2-(oxolan-3-yl)ethan-1-amine) suggest niche applications or challenges in scalability .
Biological Activity
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine, with the CAS number 1462917-14-1, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 173.25 g/mol. The compound is characterized by the presence of an ethoxy group and a tetrahydro-pyran moiety, contributing to its unique biological properties.
Research indicates that compounds similar to this compound interact with various biological pathways. These interactions are often mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Antitumor Activity
One of the most promising areas of research for this compound is its potential antitumor activity. Preliminary studies have suggested that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures exhibit neuroprotective effects. This may be attributed to their ability to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
-
Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating potent activity.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective properties in models of oxidative stress.
- Findings : The compound reduced cell death in neuronal cell cultures exposed to oxidative agents, suggesting its potential for treating neurodegenerative diseases.
Data Table: Biological Activities
| Activity Type | Target Cells/Organisms | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Breast Cancer Cells | 12.5 | Induction of apoptosis |
| Antitumor | Colon Cancer Cells | 15.0 | Cell cycle arrest |
| Neuroprotective | Neuronal Cells | N/A | Reduction of oxidative stress |
Q & A
Q. What are the common synthetic routes for 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves reductive amination or alkylation of tetrahydro-2H-pyran-3-carbaldehyde derivatives. For example, palladium-catalyzed amination (as seen in pyridine-based analogues) can introduce the ethanamine moiety . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., 1,2-dichloroethane) improve reaction homogeneity .
- Reducing agents : Sodium cyanoborohydride (NaCNBH₃) is effective for reductive amination under mild acidic conditions .
- Temperature : Room temperature minimizes side reactions in sensitive intermediates .
Yield optimization requires monitoring via TLC or HPLC and purification via column chromatography.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the tetrahydro-2H-pyran ring and ethoxy group. Coupling constants (e.g., J = 2–4 Hz for axial-equatorial protons in pyran rings) resolve stereochemistry .
- X-ray Crystallography : Provides definitive confirmation of 3D structure, especially for chiral centers .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C₉H₁₇NO₂ for the base structure) .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., GPCRs or neurotransmitter transporters) using radioligand displacement assays .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293) to assess safety margins .
- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. observed biological activity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to simulate interactions with target proteins (e.g., serotonin receptors). Compare binding poses of active vs. inactive analogues .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100 ns to assess stability of hydrogen bonds with key residues (e.g., Asp155 in 5-HT₂A receptors) .
- QSAR Models : Train models on datasets of structurally related amines to predict activity cliffs .
Q. What strategies optimize reaction conditions for scalable synthesis while avoiding racemization?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enantioselectively form the amine .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing epimerization risks .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor chiral purity in real time .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at −40°C to slow conformational exchange and simplify splitting .
- 2D NMR (COSY, NOESY) : Identify through-space couplings to assign substituent orientations .
- DFT Calculations : Compare computed chemical shifts (Gaussian 16) with experimental data to validate assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
